molecular formula C10H12N2O5 B2493850 Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate CAS No. 893764-49-3

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate

Cat. No.: B2493850
CAS No.: 893764-49-3
M. Wt: 240.215
InChI Key: UZYAVHOLHKFFLE-UHFFFAOYSA-N
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Description

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is a chemical compound with the molecular formula C10H12N2O5. It is characterized by the presence of a nitropyridine ring substituted with methyl groups and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate typically involves the nitration of a pyridine derivative followed by esterification. A common synthetic route includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed:

Scientific Research Applications

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    4,6-Dimethyl-3-nitropyridine: Shares the nitropyridine core but lacks the ester group.

    Methyl 4,6-dimethyl-3-nitropyridine-2-carboxylate: Similar structure but with a carboxylate group instead of an ester.

Uniqueness: Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is unique due to its combination of a nitropyridine ring and an ester functional group, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

methyl 2-(4,6-dimethyl-3-nitropyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-6-4-7(2)11-10(9(6)12(14)15)17-5-8(13)16-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYAVHOLHKFFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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